molecular formula C8H7NOS B3367019 3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile CAS No. 158387-04-3

3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile

Cat. No. B3367019
CAS RN: 158387-04-3
M. Wt: 165.21 g/mol
InChI Key: ADWQCCUVFYGEJW-UHFFFAOYSA-N
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Description

Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom at the 1 position . It has unique electronic, optical, and redox properties owing to its small HOMO-LUMO gap and high polarizability of a sulfur atom .


Chemical Reactions Analysis

Thiophene can undergo oxidation both at sulfur, giving a thiophene S-oxide, as well as at the 2,3-double bond, giving the thiophene 2,3-epoxide, followed by subsequent NIH shift rearrangement .


Physical And Chemical Properties Analysis

Thiophene is a colorless, flammable liquid . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antinociceptive Activity

This compound has been studied for its antinociceptive activity , which refers to its ability to reduce sensitivity to painful stimuli . In a study, derivatives of this compound were evaluated in a model of tonic pain, as well as in models of chemotherapy- and diabetic-induced peripheral neuropathy . The results showed significant antinociceptive effects .

Antiallodynic Activity

The compound also exhibits antiallodynic activity . Allodynia refers to a condition where pain is caused by stimuli that do not normally provoke pain. In the same study, these substances revealed antiallodynic properties in the model of oxaliplatin-induced peripheral neuropathy .

Anticonvulsant Activity

“3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile” has been found to have anticonvulsant activity . In a study, the compound showed higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) in the maximal electroshock (MES) test, and in the 6 Hz test .

Analgesic Activity

The compound has been studied for its analgesic activity . In the hot plate test and writhing tests, the most active compounds demonstrated significant analgesic effects .

Neuropathic Pain Treatment

The compound has potential applications in the treatment of neuropathic pain . Neuropathic pain is one of the most common chronic diseases that affects 7–10% of the general population . The compound attenuated tactile allodynia in the model of diabetic streptozotocin-induced peripheral neuropathy .

Inflammatory Pain Treatment

The compound has potential applications in the treatment of inflammatory pain . In the formalin-induced model of tonic pain, the compound demonstrated a significant antinociceptive effect .

Safety and Hazards

The safety and hazards of thiophene derivatives would depend on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed information .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the design and synthesis of new thiophene derivatives with potential therapeutic applications is a topic of ongoing research .

properties

IUPAC Name

3-(3-methylthiophen-2-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWQCCUVFYGEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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